molecular formula C15H13F2N3O B14492316 N,N'-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide CAS No. 63752-45-4

N,N'-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide

Cat. No.: B14492316
CAS No.: 63752-45-4
M. Wt: 289.28 g/mol
InChI Key: XQLGQFKULQLOSS-UHFFFAOYSA-N
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Description

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two fluorophenyl groups and a methylcarbamoyl group attached to a methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)formamide, while reduction could produce N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanamine. Substitution reactions result in various substituted derivatives based on the nucleophile employed.

Scientific Research Applications

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide can be compared with other similar compounds, such as:

    N,N’-Bis(2-chlorophenyl)-N-(methylcarbamoyl)methanimidamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    N,N’-Bis(2-fluorophenyl)-N-(ethylcarbamoyl)methanimidamide: Similar structure but with an ethylcarbamoyl group, resulting in variations in reactivity and applications.

The uniqueness of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63752-45-4

Molecular Formula

C15H13F2N3O

Molecular Weight

289.28 g/mol

IUPAC Name

1-(2-fluorophenyl)-1-[(2-fluorophenyl)iminomethyl]-3-methylurea

InChI

InChI=1S/C15H13F2N3O/c1-18-15(21)20(14-9-5-3-7-12(14)17)10-19-13-8-4-2-6-11(13)16/h2-10H,1H3,(H,18,21)

InChI Key

XQLGQFKULQLOSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C=NC1=CC=CC=C1F)C2=CC=CC=C2F

Origin of Product

United States

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